molecular formula C26H25N3O6 B2832854 2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892292-05-6

2,4-dioxo-3-phenethyl-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B2832854
CAS No.: 892292-05-6
M. Wt: 475.501
InChI Key: XAQSRGOAWBWAMK-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative featuring a 2,4-dioxo core, a phenethyl substituent at position 3, and a 3,4,5-trimethoxyphenyl carboxamide group at position 5. The 3,4,5-trimethoxyphenyl moiety is structurally reminiscent of combretastatin A-4, a natural stilbene with potent tubulin polymerization inhibition activity . However, the compound’s low water solubility (inferred from its structural features) may necessitate prodrug strategies, as seen in combretastatin derivatives .

Properties

IUPAC Name

2,4-dioxo-3-(2-phenylethyl)-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6/c1-33-21-14-18(15-22(34-2)23(21)35-3)27-24(30)17-9-10-19-20(13-17)28-26(32)29(25(19)31)12-11-16-7-5-4-6-8-16/h4-10,13-15H,11-12H2,1-3H3,(H,27,30)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQSRGOAWBWAMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Quinazoline vs. Stilbene Derivatives

The compound shares the 3,4,5-trimethoxyphenyl group with combretastatin A-4, a stilbene derivative, but differs in core structure (quinazoline vs. stilbene). Key distinctions include:

Feature Target Quinazoline Compound Combretastatin A-4 Combretastatin Prodrug 1n
Core Structure Quinazoline (heterocyclic) Stilbene (bis-aryl ethylene) Stilbene-derived phosphate ester
Key Substituents 3-phenethyl, 7-carboxamide 3,4,5-trimethoxyphenyl, 4′-methoxy Sodium phosphate ester
Solubility Low (predicted high logP due to phenethyl) Very low (0.03 mg/mL in water) High (designed for aqueous formulation)
Mechanism Potential tubulin binding or kinase inhibition Tubulin polymerization inhibition Prodrug (converts to combretastatin A-4)
Synthetic Complexity Multi-step amidation/cyclization (analogous to ) Isolation from natural sources or semi-synthesis Phosphorylation of parent compound

Key Insights :

  • The quinazoline core may offer greater synthetic versatility compared to combretastatin’s rigid stilbene structure .
  • The phenethyl group in the quinazoline derivative increases lipophilicity, which could enhance cellular uptake but reduce solubility—a challenge addressed in combretastatin via phosphate prodrugs .
Functional Group Impact
  • 3,4,5-Trimethoxyphenyl Group : Critical for tubulin binding in combretastatin A-4 . Molecular docking studies (e.g., AutoDock4 ) could predict whether this moiety in the quinazoline compound engages similar binding pockets.
  • Carboxamide vs. Phosphate Ester : The carboxamide may improve target specificity via hydrogen bonding, whereas combretastatin’s phosphate prodrugs prioritize solubility and in vivo activation .
Solubility and Prodrug Potential

The quinazoline compound’s low solubility parallels combretastatin A-4’s limitations. Prodrug strategies for the quinazoline derivative could mimic combretastatin’s phosphate ester approach, which increases aqueous solubility by >100-fold . Alternative strategies might include PEGylation or salt formation.

Predicted Binding Affinity

AutoDock-based simulations could compare the quinazoline compound’s docking scores with combretastatin A-4 at tubulin’s colchicine-binding site. The phenethyl group might occupy hydrophobic pockets, while the carboxamide could stabilize interactions with polar residues.

Q & A

Basic: How can researchers optimize the multi-step synthesis of this quinazoline derivative to improve yield and purity?

Answer:
Synthesis optimization requires systematic adjustments to reaction parameters. Key considerations include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation between the carboxamide and trimethoxyphenyl group, as these minimize racemization and side reactions .
  • Catalysts : Employ Lewis acids (e.g., ZnCl₂) or acid catalysts (p-toluenesulfonic acid) to accelerate cyclization steps in the tetrahydroquinazoline core formation .
  • Solvent Systems : Polar aprotic solvents (DMF, dioxane) enhance solubility of intermediates, while microwave-assisted synthesis reduces reaction time and improves regioselectivity .
  • Purification : Utilize column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization from ethanol/water mixtures to isolate high-purity crystals .

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